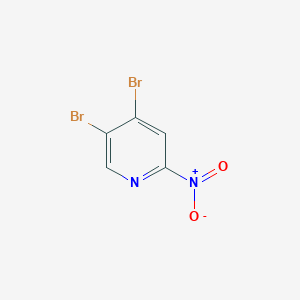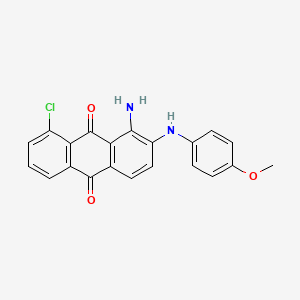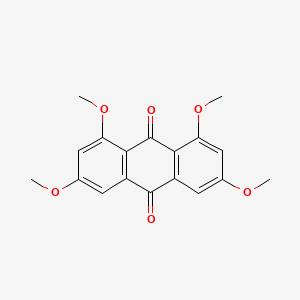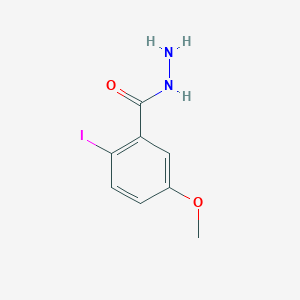![molecular formula C22H19N3O2 B13137433 N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine CAS No. 873543-79-4](/img/structure/B13137433.png)
N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine is a compound that combines the structural features of 1,10-phenanthroline and L-phenylalanine 1,10-Phenanthroline is a heterocyclic organic compound known for its ability to form stable complexes with metal ions, while L-phenylalanine is an essential amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine typically involves the following steps:
Preparation of 1,10-Phenanthroline Derivative: The 1,10-phenanthroline moiety can be synthesized through a series of reactions, including the Skraup reaction, which involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent.
Coupling with L-Phenylalanine: The 1,10-phenanthroline derivative is then coupled with L-phenylalanine using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenanthroline moiety may yield phenanthroline-N-oxide derivatives .
Aplicaciones Científicas De Investigación
N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine involves its ability to chelate metal ions through the phenanthroline moiety. This chelation can affect various molecular targets and pathways, including:
Metal Ion Transport: Facilitates the transport of metal ions across cell membranes.
Enzyme Inhibition: Inhibits metalloenzymes by binding to their active sites.
DNA Intercalation: Intercalates into DNA, disrupting its structure and function.
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: A parent compound known for its metal-chelating properties.
2,2’-Bipyridine: Another chelating ligand with similar coordination chemistry properties.
Phenylalanine Derivatives: Compounds like N-phenylacetyl-L-phenylalanine, which have different functional groups attached to the phenylalanine moiety.
Uniqueness
N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine is unique due to the combination of the metal-chelating phenanthroline moiety and the biologically active L-phenylalanine. This dual functionality allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
873543-79-4 |
|---|---|
Fórmula molecular |
C22H19N3O2 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(2S)-2-(1,10-phenanthrolin-2-ylmethylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H19N3O2/c26-22(27)19(13-15-5-2-1-3-6-15)24-14-18-11-10-17-9-8-16-7-4-12-23-20(16)21(17)25-18/h1-12,19,24H,13-14H2,(H,26,27)/t19-/m0/s1 |
Clave InChI |
ANHAJXKXUZPVCP-IBGZPJMESA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NCC2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)
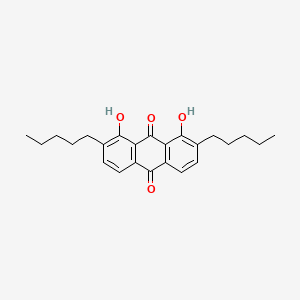

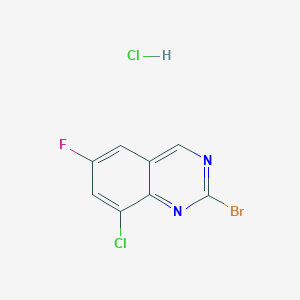
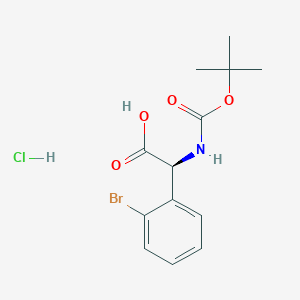
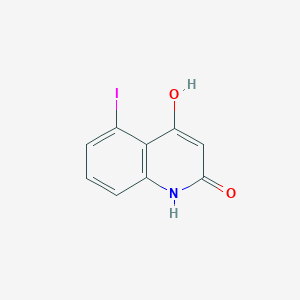
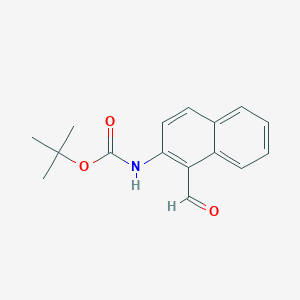


![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)
